molecular formula C14H9Cl2N3O B10994206 N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide

N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide

Cat. No.: B10994206
M. Wt: 306.1 g/mol
InChI Key: FPMCGVSRXDDTBP-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide: is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzimidazole ring fused with a benzene ring and substituted with a dichlorobenzamide group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the dichlorobenzamide group.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to exhibit antifungal, antibacterial, and antiviral activities, making them candidates for drug development.

Medicine

Medically, benzimidazole derivatives, including this compound, are explored for their potential therapeutic effects. They are investigated for their roles in treating infections and as anticancer agents.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide: Similar structure but with a different substitution pattern on the benzimidazole ring.

    N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide: Similar structure but with different positions of chlorine atoms on the benzamide group.

Uniqueness

N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 4 positions of the benzamide group can enhance its binding affinity to molecular targets, making it a compound of interest in drug design and development.

Properties

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,4-dichlorobenzamide

InChI

InChI=1S/C14H9Cl2N3O/c15-10-3-1-8(5-11(10)16)14(20)19-9-2-4-12-13(6-9)18-7-17-12/h1-7H,(H,17,18)(H,19,20)

InChI Key

FPMCGVSRXDDTBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=CN3)Cl)Cl

Origin of Product

United States

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